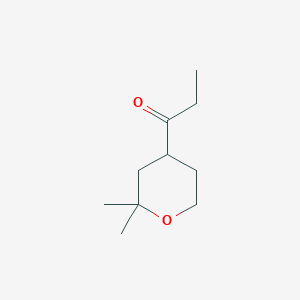
1-(2,2-ジメチルテトラヒドロ-2H-ピラン-4-イル)プロパン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is known for its utility in various research and industrial applications due to its unique structural properties.
科学的研究の応用
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
作用機序
Target of Action
It is primarily used as an intermediate in organic synthesis and medicinal chemistry .
Mode of Action
The compound’s mode of action is primarily through its keto carbonyl group. This group can react with Wittig’s reagent to prepare a variety of polysubstituted olefinic compounds . Additionally, the keto carbonyl group can be reduced to a hydroxyl group by the corresponding reducing agent .
Biochemical Pathways
The compound’s ability to undergo reactions with wittig’s reagent and reducing agents suggests it may influence pathways involving olefinic compounds and hydroxyl groups .
Result of Action
Its use as an intermediate in organic synthesis and medicinal chemistry suggests it may contribute to the synthesis of various organic compounds .
Action Environment
Like many chemical compounds, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
準備方法
The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with propanone under specific conditions. Industrial production methods often employ cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality. The reaction conditions usually include controlled temperatures and the use of catalysts to facilitate the reaction.
化学反応の分析
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
類似化合物との比較
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one can be compared with other similar compounds such as:
2,2-Dimethyltetrahydropyran-4-one: This compound shares a similar pyran ring structure but differs in its functional groups.
3-Hexanone: Another ketone with a different carbon chain length and structure.
1,4-Hexadien-3-one: A compound with a similar carbonyl group but different double bond configuration.
The uniqueness of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
生物活性
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one, also known by its CAS number 77642-82-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
- Chemical Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- CAS Number : 77642-82-1
Structural Characteristics
The compound features a tetrahydropyran ring, which is known for contributing to various biological activities in similar compounds. The presence of a ketone functional group enhances its reactivity and potential interaction with biological targets.
Anti-inflammatory Effects
Research has suggested that compounds with similar structures may possess anti-inflammatory properties. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation.
Cytotoxicity and Cancer Research
The compound's structural features may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that compounds with a similar backbone can exhibit cytotoxic effects against various cancer cell lines.
Study on Pulmonary Fibrosis
A recent study explored the effects of various compounds on pulmonary fibrosis models. While 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one was not directly tested, related compounds demonstrated the ability to downregulate fibrotic markers and improve lung function in animal models. This suggests that further investigation into this compound could yield valuable insights into its therapeutic potential for fibrotic diseases.
Metabolite Profiling
A metabolite profiling study of compounds from marine sources indicated that similar structures could be involved in complex metabolic pathways that affect biological activity. This highlights the importance of exploring the metabolic fate of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one to fully understand its biological implications.
特性
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZHAALQRNEDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCOC(C1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391630 |
Source


|
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77642-82-1 |
Source


|
| Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














